{[Benzylamino]methylene}methane-1,1-dicarbonitrile
Overview
Description
{[Benzylamino]methylene}methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C11H9N3 It is known for its unique structure, which includes a benzylamino group attached to a methylene bridge and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Benzylamino]methylene}methane-1,1-dicarbonitrile typically involves the reaction of benzylamine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[Benzylamino]methylene}methane-1,1-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Substitution: The benzylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamino ketones, while reduction can produce benzylamino amines. Substitution reactions can result in a variety of substituted benzylamino derivatives.
Scientific Research Applications
{[Benzylamino]methylene}methane-1,1-dicarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications, such as drug development and design, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {[Benzylamino]methylene}methane-1,1-dicarbonitrile exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzylaminoacetonitrile: Similar structure but with only one nitrile group.
Benzylaminomethane: Lacks the nitrile groups, making it less reactive in certain contexts.
Methylenediamine: Contains two amino groups instead of the benzylamino and nitrile groups.
Uniqueness
{[Benzylamino]methylene}methane-1,1-dicarbonitrile is unique due to its combination of a benzylamino group and two nitrile groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-[(benzylamino)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,9,14H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAOTWTZTGQRNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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